DNA Interstrand Cross-Linking: Aziridine Requirement
In a head-to-head study of 16 1,4-benzoquinone derivatives, all alkylmonoaziridinyl-1,4-benzoquinones—including 2-aziridinyl-5-methyl-1,4-benzoquinone—produced detectable DNA interstrand cross-links following chemical or enzymatic reduction, whereas compounds entirely lacking an aziridine group (e.g., simple alkyl-1,4-benzoquinones) failed to cross-link DNA under identical conditions [1]. This binary outcome establishes the aziridine ring as an absolute structural prerequisite for DNA cross-linking in this compound class. The target compound's single aziridine ring is sufficient to confer this capability, distinguishing it from non-aziridinyl benzoquinones that may redox-cycle but cannot form covalent DNA adducts.
| Evidence Dimension | DNA interstrand cross-link formation (qualitative detection) |
|---|---|
| Target Compound Data | Cross-linking detected after reduction (alkylmonoaziridinyl subclass) |
| Comparator Or Baseline | Non-aziridinyl-1,4-benzoquinones (alkyl-substituted only): cross-linking absent |
| Quantified Difference | Binary (present vs. absent); cross-linking completely abrogated in the absence of the aziridine moiety |
| Conditions | In vitro plasmid DNA cross-linking assay; chemical reduction (sodium borohydride) or enzymatic reduction; agarose gel electrophoresis detection. J. Med. Chem. 1996. |
Why This Matters
Procurement of non-aziridinyl benzoquinones is futile for any application requiring covalent DNA modification; the aziridine ring is the non-negotiable pharmacophore.
- [1] Mayalarp, S.P.; Hargreaves, R.H.; Butler, J.; O'Hare, C.C.; Hartley, J.A. Cross-linking and sequence specific alkylation of DNA by aziridinylquinones. 1. Quinone methides. J. Med. Chem. 1996, 39 (2), 531–537. DOI: 10.1021/jm950629q. View Source
